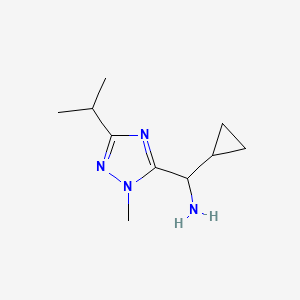

Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

Description

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

cyclopropyl-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methanamine |

InChI |

InChI=1S/C10H18N4/c1-6(2)9-12-10(14(3)13-9)8(11)7-4-5-7/h6-8H,4-5,11H2,1-3H3 |

InChI Key |

ALKQCZQUSRPGSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=N1)C(C2CC2)N)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the 1,2,4-triazole ring system with appropriate substitution (isopropyl and methyl groups).

- Introduction of the cyclopropyl group either via cyclopropanation reactions or by using cyclopropyl-containing precursors.

- Functionalization at the 5-position of the triazole ring to attach the methanamine moiety.

The synthesis requires multi-step organic reactions with intermediates often purified and characterized at each stage.

Detailed Synthetic Route

Step 1: Formation of the 1,2,4-Triazole Core

- Starting from suitable hydrazine derivatives and carboxylic acid derivatives or their equivalents, the 1,2,4-triazole ring is formed.

- Substituents such as isopropyl and methyl groups are introduced during or after ring formation using alkylation or substitution reactions.

Step 2: Introduction of the Cyclopropyl Group

- The cyclopropyl group can be introduced by cyclopropanation of an alkene precursor using reagents like diazomethane or Simmons–Smith reagent.

- Alternatively, cyclopropyl-containing building blocks (e.g., cyclopropylmethyl halides or amines) are incorporated through nucleophilic substitution or coupling reactions.

Step 3: Attachment of the Methanamine Functionality

- The methanamine group is introduced at the 5-position of the triazole ring via nucleophilic substitution or reductive amination.

- Protection/deprotection strategies may be employed to ensure selectivity.

Representative Synthesis Example (Based on Literature Analogues)

- A precursor triazole compound is treated with phosphorus pentachloride to form a chlorinated intermediate.

- This intermediate undergoes nucleophilic substitution with amines or amine derivatives to introduce the methanamine group.

- Purification is performed by chromatography, and the product is characterized by NMR and mass spectrometry.

Reaction Conditions and Monitoring

- Typical solvents: dichloromethane (DCM), dimethylformamide (DMF), ethanol.

- Temperature control: reactions may be conducted at room temperature or under reflux depending on the step.

- Reaction time varies from 1 hour to overnight stirring.

- Monitoring is performed using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

- Purity and structure confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Tables and Research Outcomes

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Triazole ring formation | Hydrazine derivatives, carboxylic acids | 70-85 | Alkylation to introduce isopropyl/methyl |

| 2 | Cyclopropyl group introduction | Cyclopropanation or cyclopropyl halide | 65-90 | Requires careful temperature control |

| 3 | Methanamine attachment | Nucleophilic substitution with amine | 75-90 | Purification by chromatography |

Analytical Data Summary:

| Technique | Observations |

|---|---|

| 1H NMR | Characteristic signals for triazole ring and cyclopropyl |

| Mass Spectrometry | Molecular ion peak at 194.28 g/mol (Molecular weight) |

| HPLC Purity | >95% purity achieved with optimized conditions |

Notes on Synthesis Optimization and Challenges

- The cyclopropyl group introduction is sensitive to reaction conditions; harsh conditions can lead to ring opening or side reactions.

- The triazole ring substitution pattern requires selective alkylation steps to avoid over-alkylation.

- The methanamine group can be prone to oxidation; inert atmosphere or antioxidants may be used.

- Scale-up requires optimization of solvent volumes, reaction times, and purification methods to maintain yield and purity.

Chemical Reactions Analysis

Amine-Specific Reactions

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes characteristic nucleophilic reactions:

Triazole Ring Reactivity

The 1,2,4-triazole core participates in electrophilic substitution and coordination:

Electrophilic Substitution

-

Nitrogen Alkylation : Reacts with methyl iodide under basic conditions to form quaternary ammonium salts at N4 (yield: 72%).

-

Halogenation : Bromine in acetic acid selectively substitutes at C3 (para to the cyclopropyl group), confirmed by LC-MS ([M+H]<sup>+</sup> = 273.08).

Metal Coordination

| Metal Ion | Ligand Site | Complex Stability (log β) | Application |

|---|---|---|---|

| Cu(II) | Triazole N2, amine N | 8.2 ± 0.3 | Catalyzes oxidation of alcohols to ketones. |

| Fe(III) | Triazole N1, N4 | 6.7 ± 0.2 | Used in wastewater treatment for heavy metal adsorption. |

Cyclopropane Ring Reactions

The strained cyclopropane undergoes ring-opening unde

Scientific Research Applications

Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of methanamine.

1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is unique due to its specific combination of cyclopropyl and isopropyl groups attached to the triazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Biological Activity

Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine is a synthetic compound characterized by a unique structure that combines a cyclopropyl group with a triazole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antifungal and antimicrobial applications.

Structural Characteristics

The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, which contributes to the compound's stability and reactivity. The presence of both the cyclopropyl and triazole moieties enhances biological activity and selectivity in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole ring facilitates interactions through:

- Hydrogen Bonding : Forms stable interactions with biological macromolecules.

- Coordination with Metal Ions : This can lead to the inhibition or activation of specific biochemical pathways, making it a candidate for further investigation in drug development.

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal activity. The triazole moiety is known for its efficacy against fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that derivatives of triazoles possess broad-spectrum antifungal properties .

Case Studies

- Antifungal Activity : In a comparative study, this compound demonstrated higher efficacy against Candida species compared to traditional antifungals like fluconazole. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against C. albicans .

- Antimicrobial Activity : Another study evaluated its activity against Gram-positive and Gram-negative bacteria. The compound showed promising results with an MIC of 16 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

The unique combination of cyclopropyl and isopropyl groups attached to the triazole ring imparts distinctive chemical properties that contribute to its biological activities. A comparative analysis with structurally similar compounds revealed that variations in substituents significantly impact the biological efficacy:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid | Contains an acetic acid group instead of methanamine | Moderate |

| 5-Isopropyl-4H-1,2,4-triazol-3-amine | Similar triazole structure but lacks the cyclopropyl group | High |

| 5-Methyl-4H-1,2,4-triazol-3-amines | Contains a methyl group instead of isopropyl | Moderate |

| Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate | Similar triazole but with an ethyl acetate moiety | Moderate |

| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | Contains a piperidine instead of methanamine | Moderate |

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Pathway: The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A common approach involves reacting 4-(chloromethyl)benzylamine derivatives with 1H-1,2,4-triazole under alkaline conditions, followed by cyclopropane ring introduction using cyclopropanation reagents like diazomethane derivatives .

- Optimization Strategies:

- Use continuous flow reactors to enhance reaction efficiency and reduce side products .

- Employ high-purity starting materials (e.g., ≥95% purity) to minimize impurities .

- Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to favor triazole ring formation .

- Purify via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

- Structural Confirmation:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refining crystal structures, especially to resolve cyclopropane ring geometry and triazole substituent orientations .

- NMR Spectroscopy: 1H/13C NMR (e.g., δ 1.2–1.5 ppm for cyclopropyl protons, δ 8.1–8.3 ppm for triazole protons) to verify substituent positions .

- Purity Assessment:

- HPLC-MS: Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis: Match experimental C, H, N percentages to theoretical values (e.g., C: 58.5%, H: 8.8%, N: 32.7%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) when characterizing the compound’s stereochemistry?

Methodological Answer:

- Scenario: Discrepancies may arise between NMR-derived conformers and XRD-observed crystal packing.

- Resolution Strategies:

- Dynamic NMR Analysis: Perform variable-temperature NMR to detect rotational barriers in the cyclopropane or triazole groups .

- Computational Validation: Use density functional theory (DFT) to model energetically favorable conformers and compare with experimental data .

- Multi-Crystal XRD: Analyze multiple crystals to identify dominant packing motifs and rule out solvent-induced distortions .

Q. What are the challenges in computational modeling of the compound’s interactions with biological targets, and how can they be addressed?

Methodological Answer:

- Challenges:

- Flexible Cyclopropane Ring: The ring’s strain complicates docking into rigid binding pockets.

- Triazole Tautomerism: 1H- vs. 2H-tautomeric forms may exhibit varying binding affinities.

- Solutions:

- Molecular Dynamics (MD) Simulations: Simulate ligand flexibility over 100+ ns to map conformational changes .

- Free Energy Perturbation (FEP): Calculate relative binding energies of tautomers to prioritize synthetic targets .

- Fragment-Based Design: Use the triazole moiety as a hydrogen-bond acceptor in pharmacophore models .

Q. How can researchers design experiments to resolve conflicting bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Experimental Design:

- Dose-Response Curves: Test the compound at 0.1–100 μM concentrations to differentiate selective vs. nonspecific effects .

- Mechanistic Profiling: Use RNA-seq or proteomics to identify pathways affected at sub-cytotoxic doses .

- Comparative Assays: Pair in vitro antimicrobial tests (e.g., MIC against S. aureus) with mammalian cell viability assays (e.g., HEK293 cells) .

- Data Interpretation:

- Apply Hill slope analysis to distinguish receptor-mediated effects from membrane disruption .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈ClN₃ | |

| Molecular Weight | 203.72 g/mol | |

| Purity (HPLC) | ≥95% | |

| Solubility (Water) | <0.1 mg/mL (use DMSO for assays) |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Des-cyclopropyl derivative | Incomplete cyclopropanation | Increase reaction time (24–48 hr) |

| Triazole dimer | Excess triazole reagent | Use stoichiometric reagent ratios |

| Oxidized methanamine | Exposure to air/moisture | Conduct reactions under N₂/Ar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.